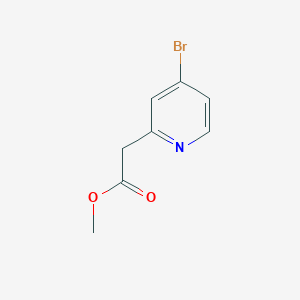

Methyl 2-(4-bromopyridin-2-yl)acetate

Vue d'ensemble

Description

“Methyl 2-(4-bromopyridin-2-yl)acetate” is a chemical compound with the CAS number 1354021-08-1 . It is also known by other names such as “methyl 2- (4-bromopyridin-2-yl)acetate” and “4-溴吡啶-2-乙酸甲酯” in Chinese .

Synthesis Analysis

The synthesis of “this compound” involves a mixture of 4-bromo-2-methylpyridine in anhydrous THF, to which LDA is added dropwise at -70 degrees Celsius. After stirring for 30 minutes, dimethyl carbonate is added dropwise to the solution. After stirring for another hour, LC-MS found the reaction finished .Molecular Structure Analysis

The molecular formula of “this compound” is C8H8BrNO2 . The molecular weight is 230.06 g/mol . The InChI code is 1S/C8H8BrNO2/c1-12-8(11)5-7-4-6(9)2-3-10-7/h2-4H,5H2,1H3 . The Canonical SMILES is COC(=O)CC1=NC=CC(=C1)Br .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 230.06 g/mol . It has a XLogP3-AA value of 1.4, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 3 rotatable bonds . The exact mass and monoisotopic mass are 228.97384 g/mol . The topological polar surface area is 39.2 Ų . The compound has a complexity of 163 .Applications De Recherche Scientifique

Synthesis of Novel Pyridine-Based Derivatives

Methyl 2-(4-bromopyridin-2-yl)acetate plays a crucial role in the synthesis of novel pyridine derivatives. A study by Ahmad et al. (2017) describes the palladium-catalyzed one-pot Suzuki cross-coupling reaction to synthesize these derivatives. The pyridine derivatives demonstrated potential as chiral dopants for liquid crystals and exhibited various biological activities, including anti-thrombolytic and biofilm inhibition properties (Ahmad et al., 2017).

Large-Scale Synthesis of Alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl Acetate

Morgentin et al. (2009) developed a methodology for an efficient and high-yielding route to synthesize methyl 2-(5-hydroxy-3-methoxypyridin-2-yl)acetate. This process is suitable for large-scale synthesis and provides rapid access to heterocyclic analogues, highlighting the versatility of this compound in organic synthesis (Morgentin et al., 2009).

Synthesis and Reactions for Antihypertensive Agents

This compound is also utilized in synthesizing thiosemicarbazides, triazoles, and Schiff bases with potential antihypertensive α-blocking activity. This study by Abdel-Wahab et al. (2008) showcases its use in creating compounds with low toxicity and significant pharmacological potential (Abdel-Wahab et al., 2008).

Electrochemical Homocoupling Catalyzed by Nickel Complexes

The compound is involved in electrochemical processes, as detailed in a study by França et al. (2002). They demonstrated its use in synthesizing dimethyl-2,2'-bipyridines via an electrochemical process, emphasizing its importance in electrochemical synthesis and catalysis (França et al., 2002).

Methylation of Aryl C-H Bond via Peroxides

Zhang et al. (2008) used this compound in a Pd(OAc)2-catalyzed methylation reaction. This study underscores its utility in facilitating complex chemical reactions, particularly in the activation and transformation of specific chemical bonds (Zhang et al., 2008).

Drug Intermediate Synthesis

In the field of drug development, Min (2015) showcased its application in synthesizing drug intermediates, specifically methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate. This work emphasizes its role in developing novel pharmaceutical compounds (Min, 2015).

Propriétés

IUPAC Name |

methyl 2-(4-bromopyridin-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-12-8(11)5-7-4-6(9)2-3-10-7/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URIFFMIHLPERQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=NC=CC(=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[1-(2-Bromophenyl)sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2852134.png)

![3-Methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid](/img/structure/B2852141.png)

![2-[[4-(4-Fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2852142.png)

![Methyl 2-[(3,4,4-trifluoro-3-butenyl)sulfonyl]acetate](/img/structure/B2852148.png)

![3-(2,4-dimethoxyphenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2852151.png)

![3-Methoxy-1-methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B2852152.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2852153.png)